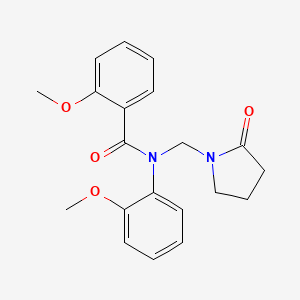

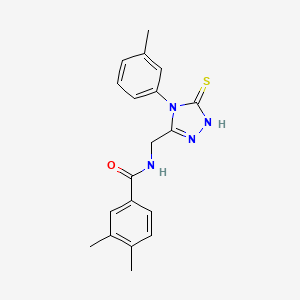

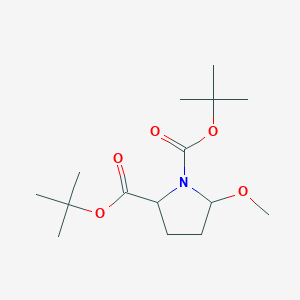

![molecular formula C20H15ClN6O2 B2990758 5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921856-40-8](/img/structure/B2990758.png)

5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a derivative of 1,2,4-triazole . 1,2,4-Triazole derivatives are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves multistep synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

1,2,4-Triazoles, including this compound, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have a unique structure and properties, which make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . These reactions provide access to a wide range of 1,2,4-triazole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific structure of the compound . For example, some derivatives are white solids .Scientific Research Applications

Oxidation and Polymerization Reactions

Triazole derivatives, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been used as novel and reusable reagents for the oxidation of pyrazolines to pyrazoles under mild conditions. These reactions yield moderate to good product yields at room temperature, highlighting the utility of triazole derivatives in facilitating organic synthesis processes without the need for harsh conditions or specialized reagents (Zolfigol et al., 2006).

Antimicrobial and Antifungal Activities

Some triazole derivatives have been synthesized and found to possess antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been shown to exhibit good or moderate activities against various microorganisms, suggesting their potential application in the development of new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Triazole derivatives have also been evaluated for their ability to inhibit corrosion of metals in acidic media. Studies demonstrate that compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole can significantly reduce corrosion rates, making them valuable additives in industrial processes where metal preservation is crucial (Bentiss et al., 2007).

Drug Discovery and Molecular Interactions

In the realm of drug discovery, triazole derivatives have been explored for their potential therapeutic applications. For example, compounds with a 1,2,4-triazole backbone have been investigated for their antifungal properties and interactions with biological molecules, providing insights into the design of new drugs with enhanced solubility and pharmacokinetic profiles (Volkova et al., 2020).

Molecular Electronics and Fluorescence

The unique electronic properties of triazole derivatives make them candidates for use in molecular electronics and fluorescence-based applications. One-pot synthesis methods have enabled the creation of 4-acetyl-5-methyl-1,2,3-triazole regioisomers with fluorescent behavior, opening up possibilities for their use in optical devices and sensors (Kamalraj et al., 2008).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compound. Some derivatives have been evaluated for their cytotoxic activities against human cancer cell lines . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Mechanism of Action

Target of Action

Triazole compounds, such as the one , are known to bind readily in the biological system with a variety of enzymes and receptors . .

Mode of Action

The mode of action of triazole compounds generally involves their interaction with these targets, leading to various biological activities

Biochemical Pathways

Triazole compounds can affect a variety of biochemical pathways due to their versatile biological activities

Pharmacokinetics

The pharmacokinetic properties of triazole compounds can be influenced by their structural characteristics . .

Result of Action

The molecular and cellular effects of a compound’s action are typically a result of its interaction with its targets and the biochemical pathways it affects

Properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-7-9-14(21)10-8-12)19-24-23-16(27(18)19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHBRZSTHAQJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

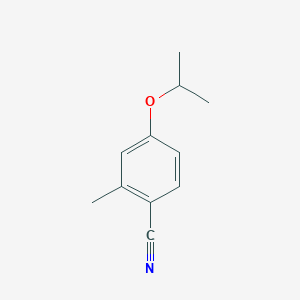

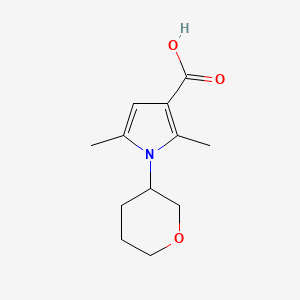

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine](/img/structure/B2990675.png)

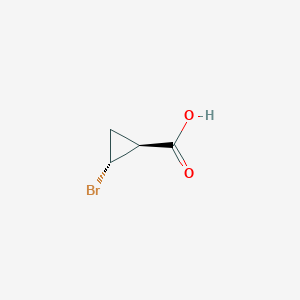

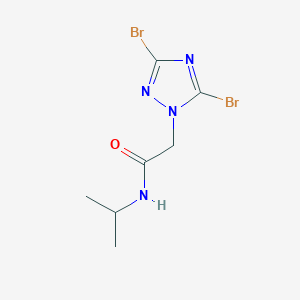

![1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2990676.png)

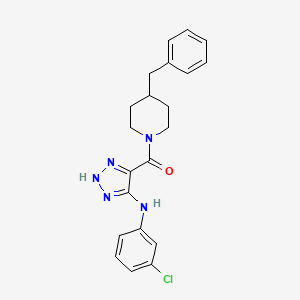

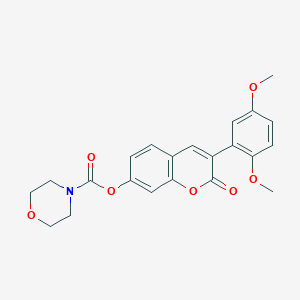

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)

![N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2990681.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide](/img/structure/B2990688.png)